
2-Ethyl-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-hydroxybenzoic acid is a chemical compound with the CAS Number: 52008-91-0 . It has a molecular weight of 166.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a carboxyl group, a hydroxyl group, and an ethyl group . The InChI code for this compound is 1S/C9H10O3/c1-2-6-3-4-7 (10)5-8 (6)9 (11)12/h3-5,10H,2H2,1H3, (H,11,12) .Physical and Chemical Properties Analysis
The melting point of this compound is 155-156 degrees Celsius . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Environmental Implications and Water Treatment
Parabens, including esters of para-hydroxybenzoic acid, which 2-Ethyl-5-hydroxybenzoic acid is closely related to, are extensively used in consumer products leading to their ubiquitous presence in aquatic environments. These compounds, due to their phenolic structure, can undergo reactions with free chlorine, forming halogenated by-products. Such derivatives have been detected in various water bodies, raising concerns about their stability and potential toxicity. The environmental persistence of these compounds necessitates further research to fully understand their fate and behavior in water systems, as well as the implications for aquatic life and water quality (Haman et al., 2015).
Antioxidant Activity and Analytical Methods
The antioxidant activity of compounds similar to this compound is a significant area of interest due to potential health benefits and applications in food preservation and cosmetics. Various assays, including ORAC, HORAC, and DPPH, are used to evaluate the antioxidant capacity of phenolic compounds, providing insights into their ability to scavenge free radicals and contribute to the stability of products against oxidative stress. These methods are crucial for understanding how such compounds can be effectively utilized in different industries to enhance product shelf life and nutritional value (Munteanu & Apetrei, 2021).
Pharmacological Activities
Gallic acid, a compound structurally related to this compound, showcases a broad spectrum of pharmacological activities, including anti-inflammatory properties. The detailed analysis of such phenolic compounds reveals their potential in mitigating inflammatory responses by modulating key signaling pathways like MAPK and NF-κB. This highlights the therapeutic potential of this compound derivatives in treating inflammation-related disorders, offering a foundation for future clinical applications and medicinal development (Bai et al., 2020).
Safety and Hazards
When handling 2-Ethyl-5-hydroxybenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers The relevant papers retrieved do not provide additional information on this compound .
Propiedades
IUPAC Name |
2-ethyl-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYROQQYOBGRHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl-imino]-methyl)-4-nitro-phenol](/img/structure/B2866476.png)
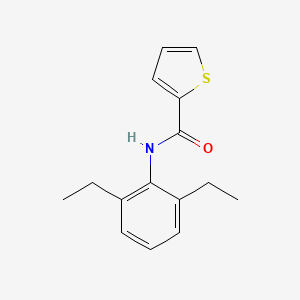
![N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2866479.png)
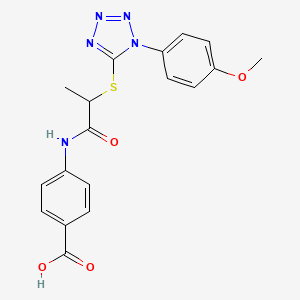
![[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate](/img/structure/B2866487.png)
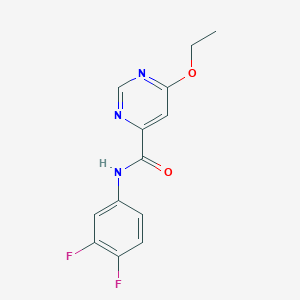
![9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866489.png)
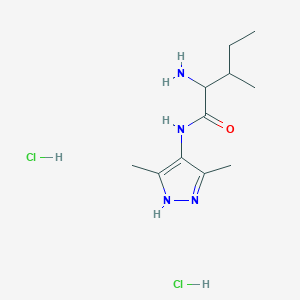
![Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate](/img/structure/B2866491.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)
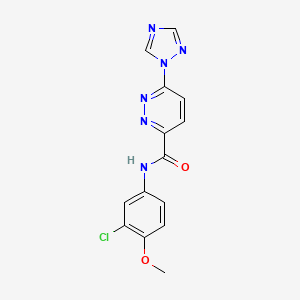
![Methyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866495.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)
